Cas no 956738-55-9 (N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide)
N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- Z50921454
- N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide
- EN300-26688960
- AKOS001328190
- 956738-55-9
-
- Inchi: 1S/C20H22F2N4O4/c1-19(13-5-7-14(8-6-13)30-17(21)22)16(28)26(18(29)25-19)11-15(27)24-20(12-23)9-3-2-4-10-20/h5-8,17H,2-4,9-11H2,1H3,(H,24,27)(H,25,29)
- InChI Key: CFKUCRHLHDXMNR-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)C1(C)C(N(C(N1)=O)CC(NC1(C#N)CCCCC1)=O)=O)F
Computed Properties
- Exact Mass: 420.16091152g/mol
- Monoisotopic Mass: 420.16091152g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 738
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 112Ų
N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26688960-0.05g |
N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide |
956738-55-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide
Professional Introduction to N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide (CAS No. 956738-55-9)
N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide is a highly specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 956738-55-9, represents a sophisticated molecular structure that combines elements of cyclohexyl, cyanocyclohexyl, and imidazolidinone moieties, making it a promising candidate for various applications in drug discovery and development.
The structural complexity of N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide is characterized by its intricate arrangement of functional groups. The presence of a cyano group in the cyclohexyl ring and a difluoromethoxy substituent on the phenyl ring introduces unique electronic and steric properties to the molecule. These features are critical in determining its interactions with biological targets, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a growing interest in the development of novel compounds that exhibit potent biological activity while maintaining favorable pharmacokinetic profiles. N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide has been extensively studied for its potential applications in the treatment of various diseases. Its molecular structure suggests that it may interact with multiple biological pathways, offering a multifaceted approach to therapeutic intervention.
One of the most compelling aspects of this compound is its ability to modulate key enzymes and receptors involved in inflammatory and metabolic processes. The difluoromethoxy group, in particular, has been shown to enhance binding affinity and selectivity, which is crucial for developing drugs with minimal side effects. Furthermore, the incorporation of a cyano group into the cyclohexyl moiety contributes to the molecule's stability and bioavailability, ensuring that it can be effectively delivered to target sites within the body.
The pharmaceutical industry has increasingly recognized the importance of innovative molecular design in drug development. N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide exemplifies this trend by combining structural elements that have been proven to be successful in previous drug candidates. Its unique combination of functional groups makes it a versatile tool for researchers exploring new therapeutic strategies.
Recent studies have demonstrated that derivatives of imidazolidinone scaffolds exhibit significant potential in modulating biological pathways associated with cancer, inflammation, and neurodegenerative diseases. The specific modifications present in N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide are particularly noteworthy, as they enhance its ability to interact with target proteins and enzymes. This has led to promising results in preclinical studies, where the compound has shown efficacy in reducing inflammation and inhibiting tumor growth.
The synthesis of N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has allowed researchers to introduce the desired functional groups with precision, resulting in a compound that is both structurally complex and biologically active.
In conclusion, N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide (CAS No. 956738-55-9) is a remarkable compound with substantial potential in pharmaceutical research. Its unique molecular structure and functional groups make it an ideal candidate for further exploration in drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics.
956738-55-9 (N-(1-cyanocyclohexyl)-2-{4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)